molecular formula C16H17N3OS B7734699 1-methyl-3-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]thiourea

1-methyl-3-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]thiourea

Cat. No.: B7734699
M. Wt: 299.4 g/mol
InChI Key: MQXOUUADXSRTGA-WQRHYEAKSA-N
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Description

1-methyl-3-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]thiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom. The compound also features a phenylmethoxyphenyl group, which adds to its complexity and potential reactivity.

Preparation Methods

The synthesis of 1-methyl-3-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]thiourea typically involves the reaction of 1-methylthiourea with an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time.

Chemical Reactions Analysis

1-methyl-3-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-methyl-3-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]thiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce thiourea groups into molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other materials where thiourea groups are beneficial.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The phenylmethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

1-methyl-3-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]thiourea can be compared with other thiourea derivatives, such as:

    1-methyl-3-[(Z)-(2-ethoxyphenyl)methylideneamino]thiourea: This compound has an ethoxy group instead of a phenylmethoxy group, which may affect its reactivity and biological activity.

    1-methyl-3-[(Z)-(2-phenylmethyl)phenyl)methylideneamino]thiourea: This compound lacks the methoxy group, which may influence its solubility and interaction with molecular targets. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-3-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-17-16(21)19-18-11-14-9-5-6-10-15(14)20-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H2,17,19,21)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXOUUADXSRTGA-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C\C1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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